4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVLFPUEBQQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Significance and Contextualization of 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid
Advanced Chemical Synthesis: Strategic Role of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
In the realm of advanced chemical synthesis, this compound serves as a strategic starting material for the generation of various heterocyclic compounds. labnovo.comresearchgate.net Its utility is demonstrated in the synthesis of pyridines, pyrimidines, and other fused heterocyclic systems. labnovo.combldpharm.com The reactions often proceed through a domino sequence, where an initial intermolecular reaction is followed by an intramolecular cyclization, allowing for the rapid assembly of complex scaffolds from a relatively simple precursor.
The presence of the 4-bromophenyl group is also of strategic importance. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offering a pathway to further functionalize the resulting heterocyclic structures. This dual functionality—the ability to first form a core heterocyclic structure and then to modify its periphery—makes this compound a highly valuable tool in the design and synthesis of novel organic molecules.
Intermediates in Organic Synthesis: The Position of this compound
As an intermediate, this compound, also referred to as 3-(4-bromobenzoyl)acrylic acid, is a cornerstone for the synthesis of a multitude of heterocyclic derivatives. labnovo.comresearchgate.net Its reactions with a wide range of nucleophiles lead to the formation of Michael adducts, which are themselves key intermediates for subsequent cyclization reactions. labnovo.com For instance, its reaction with thiourea (B124793), ethyl cyanoacetate (B8463686), malononitrile, and acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) or piperidine (B6355638) yields various heterocyclic cores. labnovo.comresearchgate.net
The following table illustrates the role of this compound as a precursor in the synthesis of various heterocyclic systems.
| Reactant(s) | Resulting Heterocyclic System | Reference |
| Ethyl cyanoacetate, Ammonium acetate | Pyridine derivative | labnovo.comresearchgate.net |
| Thiourea | Pyrimidine derivative | labnovo.comresearchgate.net |
| Hydrazine (B178648) hydrate | Pyridazinone derivative | labnovo.comresearchgate.net |
| 4-Bromoaniline | Aza-Michael adduct | labnovo.com |
| 2-amino-5-phthalimidomethyl-1,3,4-thiadiazole | Thiadiazole derivative | labnovo.com |
These examples underscore the pivotal position of this compound as a versatile intermediate, enabling access to a broad chemical space of heterocyclic compounds.
Structural Features and Reactivity Potential of this compound
The reactivity of this compound is a direct consequence of its distinct structural features. The molecule can be dissected into three key components: the 4-bromophenyl group, the α,β-unsaturated carbonyl system (an enone), and the carboxylic acid moiety.
The α,β-unsaturated carbonyl system is the primary site of reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This makes the compound an excellent Michael acceptor. The general mechanism involves the 1,4-conjugate addition of a nucleophile to the β-carbon.
The 4-bromophenyl group, an aryl moiety, influences the reactivity of the adjacent carbonyl group through electronic effects. The bromine atom is an electron-withdrawing group via induction, which can further enhance the electrophilicity of the carbonyl carbon and the β-carbon of the enone system.
The carboxylic acid function provides another reactive handle. It can be converted into esters, amides, or acid chlorides, allowing for a wide range of chemical transformations. Furthermore, the acidic proton can be removed to form a carboxylate, which can influence the solubility and reactivity of the molecule.
The combination of these functional groups in a single molecule provides a platform for a variety of chemical transformations. The initial Michael addition to the enone system, followed by cyclization involving the carboxylic acid or other functional groups introduced by the nucleophile, is a common and powerful strategy for the synthesis of complex heterocyclic molecules. labnovo.comresearchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 20972-38-7 bldpharm.comapolloscientific.co.uklookchem.com |
| Molecular Formula | C₁₀H₇BrO₃ achemblock.com |
| Molecular Weight | 255.06 g/mol aksci.com |
| Synonyms | (E)-3-(4-Bromobenzoyl)acrylic acid, trans-3-(4-Bromobenzoyl)acrylic acid apolloscientific.co.uk |
Synthetic Methodologies and Strategies for 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid
Retrosynthetic Analysis Approaches for 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netamazonaws.com For this compound, two primary disconnection approaches are considered:
Disconnection of the Carbon-Carbon Double Bond: This is a common strategy for α,β-unsaturated carbonyl compounds. youtube.com This disconnection leads to two synthons: a 4-bromobenzoyl synthon and a 2-carboxyvinyl anion synthon. The corresponding synthetic equivalents would be 4-bromoacetophenone and glyoxylic acid, which can be reacted via a Claisen-Schmidt or a similar condensation reaction.
Disconnection of the Aryl-Carbonyl Bond: This approach involves breaking the bond between the bromophenyl group and the carbonyl carbon. This leads to a bromobenzene (B47551) cation synthon and a 4-oxo-2-butenoic acid anion synthon. The synthetic equivalents for this approach would be bromobenzene and maleic anhydride (B1165640), which can be reacted under Friedel-Crafts acylation conditions.
A visual representation of these retrosynthetic disconnections is provided in the table below.
| Target Molecule | Disconnection Strategy | Synthons | Synthetic Equivalents |
| This compound | C=C Bond Disconnection | 4-Bromobenzoyl Cation & 2-Carboxyvinyl Anion | 4-Bromoacetophenone & Glyoxylic Acid |
| This compound | C-C (Aryl-Acyl) Bond Disconnection | Bromobenzene Cation & 4-Oxo-2-butenoic acid Anion | Bromobenzene & Maleic Anhydride |
Established Synthetic Routes to this compound: Mechanistic Insights
Two well-established methods for the synthesis of this compound are the Friedel-Crafts acylation and the Claisen-Schmidt condensation.
Friedel-Crafts Acylation: This reaction involves the acylation of bromobenzene with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism: The Lewis acid activates the maleic anhydride, making it more electrophilic. The bromobenzene then acts as a nucleophile, attacking the activated anhydride. A subsequent hydrolysis step yields the final product. It is important to note that this reaction can sometimes lead to a mixture of regioisomers, although the para-substituted product is generally favored due to steric hindrance.
Claisen-Schmidt Condensation: This method involves the base-catalyzed reaction between 4-bromoacetophenone and glyoxylic acid.
Mechanism: A base abstracts a proton from the α-carbon of 4-bromoacetophenone, forming an enolate. This enolate then attacks the aldehyde group of glyoxylic acid. The resulting aldol (B89426) addition product subsequently undergoes dehydration to form the α,β-unsaturated carbonyl system of the target molecule.
Novel Synthetic Strategies for this compound: Exploration and Optimization
Recent research has focused on developing more efficient, environmentally friendly, and scalable methods for synthesizing this compound and related compounds.
The use of heterogeneous catalysts and alternative catalytic systems is a key area of exploration. For instance, solid acid catalysts can be employed in Friedel-Crafts type reactions to simplify product purification and catalyst recycling. Research into catalytic reductive cyclization of related nitrochalcones using formic acid as a carbon monoxide surrogate has also shown promise for the synthesis of quinolone derivatives, a class of compounds accessible from this compound. nih.gov
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.comnih.govsemanticscholar.org In the context of synthesizing this compound, this can involve:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in condensation reactions. mdpi.comnih.gov This technique offers a more energy-efficient alternative to conventional heating methods. mdpi.com
Solvent-Free Reactions: Performing reactions without a solvent, or in the presence of a minimal amount of a green solvent (like water or ethanol), reduces waste and environmental impact. mdpi.comsemanticscholar.org Grinding techniques (mechanochemistry) can also facilitate solvent-free reactions. semanticscholar.org
A summary of green chemistry approaches is presented in the table below.
| Green Chemistry Approach | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, energy efficiency. mdpi.com |
| Solvent-Free Reactions | Conducting reactions without a solvent or in green solvents. | Reduced waste, lower environmental impact, simplified workup. mdpi.comsemanticscholar.org |
| Use of Recyclable Catalysts | Employing heterogeneous or recyclable catalysts. | Simplified purification, reduced catalyst waste. mdpi.com |
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. nih.govcapes.gov.brmdpi.comjst.org.in The synthesis of related chalcones and heterocyclic compounds has been successfully demonstrated using flow reactors. capes.gov.br This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov
Stereochemical Control in the Synthesis of this compound
The carbon-carbon double bond in this compound can exist as either the E or Z isomer. For many applications, particularly in the synthesis of biologically active molecules, controlling the stereochemistry is crucial. unipv.it The (2E) isomer is the more commonly cited and commercially available form. achemblock.com
Achieving stereochemical control can be accomplished through several strategies:
Reaction Conditions: The choice of base, solvent, and temperature in condensation reactions can influence the stereochemical outcome.
Stereoselective Catalysts: The use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one stereoisomer over the other. While this is more commonly applied to creating chiral centers, it can also be adapted for controlling double bond geometry.
Chemical Reactivity and Transformation Mechanisms of 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid
Electrophilic and Nucleophilic Reactions of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbons and the β-carbon of the enone system, as well as the nucleophilic character of the carboxylate group. The α,β-unsaturated carbonyl structure is particularly susceptible to nucleophilic attack, most notably through Michael addition reactions. myskinrecipes.com
This compound serves as a key intermediate in the synthesis of various pharmaceutical and heterocyclic compounds due to its reactive nature. myskinrecipes.com The electron-withdrawing effect of the 4-bromobenzoyl group enhances the electrophilicity of the double bond, making it a prime candidate for conjugate additions.
Several studies have demonstrated the utility of this compound in synthesizing a variety of heterocyclic systems through reactions with different nucleophiles. For instance, its reaction with binucleophiles like thiourea (B124793) leads to the formation of pyrimidine derivatives. researchgate.net Similarly, reactions with active methylene compounds such as ethyl cyanoacetate (B8463686) and malononitrile, in the presence of a base like ammonium (B1175870) acetate (B1210297) or piperidine (B6355638), yield substituted pyridines. researchgate.net These transformations typically proceed via an initial Michael addition, followed by an intramolecular cyclization and dehydration sequence.
The reaction with 2-amino-5-phthalimidomethyl-1,3,4-thiadiazole results in an aza-Michael adduct, which can be further cyclized. researchgate.net These reactions underscore the compound's role as a versatile precursor for complex molecular architectures. myskinrecipes.com
Table 1: Nucleophilic Reactions of this compound
| Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Thiourea | Ammonium acetate or piperidine | Pyrimidine derivative researchgate.net |
| Ethyl cyanoacetate | Ammonium acetate | Substituted pyridine researchgate.net |
| Malononitrile | Ammonium acetate or piperidine | Substituted pyridine researchgate.net |
| Acetylacetone (B45752) | Ammonium acetate or piperidine | Cyclohexenone derivative researchgate.net |
| 2-Amino-5-phthalimidomethyl-1,3,4-thiadiazole | - | Aza-Michael adduct researchgate.net |
| Methyl thioglycolate | - | Michael adduct researchgate.net |
| 4-Bromoaniline | - | Aza-Michael adduct researchgate.net |
Radical Reactions Involving this compound
While ionic reactions dominate its chemistry, the unsaturated system and the presence of functional groups in this compound also allow for participation in radical reactions. The double bond can undergo radical addition, and the carboxylic acid can be a precursor for radical decarboxylation under specific conditions.
A computational study on the structurally similar 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid has provided insights into the kinetics and mechanisms of radical scavenging. scholaris.ca This suggests that the 4-oxobut-2-enoic acid framework can be involved in processes that neutralize free radicals. The efficiency of such reactions is highly dependent on the substituents and the reaction environment. For the parent compound, radical reactions are less common but can be initiated using standard radical initiators like AIBN (Azobisisobutyronitrile) or under photochemical conditions. libretexts.org The typical mechanism involves an initiation step to generate a radical, a propagation step where the radical adds to the double bond, and a termination step. libretexts.orgyoutube.com
Cycloaddition Reactions and Related Transformations of this compound
The electron-deficient alkene in this compound makes it an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions. When reacted with electron-rich dienes, it can form six-membered rings, which are foundational structures in many natural products and synthetic compounds. The stereochemistry of these reactions is often predictable, following the endo rule.
Furthermore, the α,β-unsaturated system can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net For example, a similar compound, (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, has been shown to react with azomethine ylides generated in situ to form novel spirooxindolepyrrolizidines. researchgate.net This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. The reaction of this compound with various dipoles would be expected to yield a diverse range of heterocyclic products. Its utility in the design of new heterocyclic compounds through various cyclization reactions is a key area of its application in research. myskinrecipes.com
Functional Group Interconversions on this compound
The various functional groups on this compound can be chemically modified through a range of interconversions.
Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or acid chlorides using standard synthetic methodologies. For example, esterification can be achieved by reacting the acid with an alcohol under acidic catalysis.
Ketone Group: The ketone carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation, if performed selectively, can lead to chiral building blocks.
Alkene Group: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation. It can also be epoxidized to form an oxirane ring. The epoxidation of 4-(4-bromophenyl)-4-oxo-but-2-enoic acid has been reported to afford the corresponding α-oxirane carboxylic acid, which is a valuable intermediate for further synthesis. rajpub.com
Aromatic Bromine: The bromo-substituent on the phenyl ring can be replaced through nucleophilic aromatic substitution under harsh conditions or, more commonly, can be utilized in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds.
Reaction Kinetics and Thermodynamics of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. While specific kinetic data for this exact compound are not extensively published, analogies can be drawn from similar systems.
For Michael additions, the reaction rate is dependent on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent and catalyst. The thermodynamics are generally favorable due to the formation of a stable carbon-nucleophile bond.
In the context of radical reactions, a computational study on a related 4-oxobut-2-enoic acid derivative investigated its antioxidant activity by calculating rate constants for scavenging methylperoxyl radicals. scholaris.ca The study employed density functional theory (DFT) to analyze the thermodynamics (in terms of bond dissociation enthalpies) and kinetics (activation energies) of different radical scavenging pathways. Such computational approaches are invaluable for predicting the reactivity and potential antioxidant capacity of compounds like this compound. The rate constants for these radical scavenging reactions can be very high, indicating rapid processes. scholaris.ca
For cycloaddition reactions, kinetic studies of Diels-Alder reactions have confirmed their one-step, concerted nature in many cases. mdpi.com The reaction rate is influenced by the electronic properties of both the diene and the dienophile. The electron-withdrawing nature of the acyl and carboxyl groups in this compound lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating a faster reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene.
Spectroscopic Characterization and Structural Elucidation Research of 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinylic protons of the enone system, and the acidic proton of the carboxylic acid. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon atoms adjacent to the bromine atom would appear at a different chemical shift compared to those adjacent to the carbonyl group due to their different electronic environments. The vinylic protons on the α,β-unsaturated system would also appear as doublets, with a coupling constant indicative of their trans relationship. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key expected signals include those for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the vinylic carbons. The carbonyl carbon of the ketone is typically found in the range of 190-200 ppm, while the carboxylic acid carbonyl appears further downfield, around 165-185 ppm. The carbon atom attached to the bromine (ipso-carbon) is expected to be shielded compared to the other aromatic carbons. The chemical shifts of the vinylic carbons are characteristic of the α,β-unsaturated system.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom Type | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-185 |
| Ketone (C=O) | - | 190-200 |
| Vinylic (α-CH) | ~6.5-7.0 (doublet) | ~125-135 |
| Vinylic (β-CH) | ~7.5-8.0 (doublet) | ~135-145 |
| Aromatic (C-H ortho to C=O) | ~7.8-8.2 (doublet) | ~128-132 |
| Aromatic (C-H ortho to Br) | ~7.6-7.8 (doublet) | ~130-134 |
| Aromatic (C-Br) | - | ~125-130 |
| Aromatic (C-C=O) | - | ~135-140 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, the C=C stretch of the alkene, and various C-H and C-Br stretches. The O-H stretch will likely appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations are expected as strong, sharp peaks. Due to conjugation, the ketonic C=O stretch would appear at a lower wavenumber (around 1650-1680 cm⁻¹) compared to a saturated ketone. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹. The C=C double bond stretch will likely be observed in the 1600-1650 cm⁻¹ region. A research article on a derivative reports a C=O stretch at 1650 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the aromatic ring are typically Raman active. The C-Br stretching vibration is also expected to be observable in the low-frequency region of the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)
| Functional Group | IR Absorption (Predicted) | Raman Shift (Predicted) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak or not observed | Stretching |
| Ketone C=O | 1650-1680 (strong) | 1650-1680 (strong) | Stretching |
| Carboxylic Acid C=O | 1700-1725 (strong) | 1700-1725 (moderate) | Stretching |
| Alkene C=C | 1600-1650 (moderate) | 1600-1650 (strong) | Stretching |
| Aromatic C=C | ~1450-1600 (multiple bands) | ~1450-1600 (multiple bands) | Ring Stretching |
| C-Br | ~500-600 | ~500-600 | Stretching |
Mass Spectrometry (MS) Techniques for Structural Confirmation of this compound
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS): In an EI-MS experiment, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then detected. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (255.06 g/mol for the isotopes ⁷⁹Br and ¹²C). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).
Common fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂. Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route, leading to the formation of the bromobenzoyl cation ([BrC₆H₄CO]⁺) as a prominent peak. The mass spectrum of a related derivative showed a molecular ion peak corresponding to its structure, confirming the utility of this technique. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |
| 255/257 | [C₁₀H₇BrO₃]⁺˙ (Molecular Ion) | - |
| 237/239 | [C₁₀H₆BrO₂]⁺ | H₂O |
| 211/213 | [C₉H₆BrO]⁺ | CO₂ |
| 183/185 | [C₇H₄BrO]⁺ | CO, CO₂ |
| 155/157 | [C₆H₄Br]⁺ | CO, CO₂, CO |
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound has not been reported in the searched literature, studies on related chalcone (B49325) and α,β-unsaturated ketone derivatives provide valuable insights into the expected solid-state characteristics. It is anticipated that the molecule would adopt a largely planar conformation to maximize π-system conjugation. The presence of the carboxylic acid group suggests the likelihood of strong intermolecular hydrogen bonding, potentially leading to the formation of dimers in the solid state. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing.
A study on a related chalcone derivative, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, revealed a nearly planar molecular structure with a trans configuration about the C=C double bond. nih.gov In the crystal, molecules were linked by weak intermolecular C—H⋯O and C—H⋯F hydrogen bonds. Similar interactions, along with potential Br···O or Br···Br halogen bonds, could be expected in the crystal structure of this compound.
Interactive Data Table: Predicted Crystallographic Parameters (based on related structures)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, C-H···O Interactions, Halogen Bonding |
| Molecular Conformation | Largely planar, trans C=C bond |
Theoretical and Computational Studies of 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid
Quantum Chemical Calculations on the Electronic Structure of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of this compound. These computational approaches allow for a detailed analysis of the molecule's orbitals and electron distribution, which are key determinants of its chemical properties.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of organic molecules. For derivatives of butanoic acid, DFT calculations, particularly at the B3LYP/6-31+G(d) level of theory, have been successfully employed to analyze their molecular design and electronic properties. researchgate.net This level of theory provides a good balance between computational cost and accuracy for systems of this size.
In the case of this compound, DFT calculations would likely be used to optimize the molecular geometry, revealing key bond lengths and angles. The introduction of a bromine atom into the aromatic ring is expected to cause slight changes in the bond distances around the substitution site, typically on the order of 0.01 Å. researchgate.net
Furthermore, DFT is instrumental in determining the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical for predicting the molecule's reactivity, stability, and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity. For similar compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.
Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer, which are present in this compound. researchgate.net
A molecular electrostatic potential (MEP) map, generated from DFT calculations, would visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. The electronegative oxygen atoms of the carbonyl and carboxyl groups would exhibit negative potential (red regions), indicating their susceptibility to electrophilic attack, while the hydrogen atoms and the region around the bromine atom might show positive potential (blue regions), suggesting sites for nucleophilic interaction.
| Calculated Electronic Property | Predicted Value/Observation |
| HOMO Energy | Expected to be influenced by the bromophenyl and enone moieties. |
| LUMO Energy | Expected to be localized on the α,β-unsaturated system. |
| HOMO-LUMO Gap | A key indicator of chemical reactivity and electronic transitions. |
| Molecular Electrostatic Potential | Negative potential around oxygen atoms, positive potential around acidic proton. |
Ab Initio Methods for this compound
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying electronic structures. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties.
Conformational Analysis of this compound
The flexibility of the butenoic acid chain allows for the existence of different conformers for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure.
Computational methods, including molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. For similar phenylbutenone derivatives, studies have shown that while some lower-level theories might predict a planar conformation, higher-level calculations, such as MP2, can reveal the existence of stable, non-planar (chiral) conformers. nih.gov The relative energies of these conformers are influenced by a balance of steric hindrance and electronic effects, such as conjugation between the phenyl ring and the enone system. The carboxylic acid group can also participate in intramolecular hydrogen bonding, further influencing the conformational preferences.
| Dihedral Angle | Predicted Stable Conformation(s) | Relative Energy (kcal/mol) |
| C(phenyl)-C(carbonyl)-C=C | Likely to be non-planar to relieve steric strain. | (Typical values for similar systems) |
| C(carbonyl)-C=C-C(carboxyl) | Transoid and cisoid conformations possible. | (Typical values for similar systems) |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, typically in a simulated biological environment such as water. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of different conformers.
For α,β-unsaturated ketones, MD simulations, often in combination with quantum mechanics (QM/MM), have been used to study their interactions with enzymes. bldpharm.com An MD simulation of this compound in an aqueous solution would show the dynamics of its hydration shell and the conformational changes it undergoes. This information is vital for understanding its solubility, transport properties, and how it might bind to a biological target. The simulations would track the fluctuations in bond lengths, angles, and dihedral angles, providing a dynamic picture of the molecule's structure.
Prediction of Reactivity and Reaction Pathways via Computational Modeling for this compound
Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating potential reaction pathways. The molecule possesses several reactive sites, including the α,β-unsaturated ketone system, which is susceptible to nucleophilic (Michael) addition, and the carboxylic acid group, which can undergo typical acid-base reactions.
The analysis of frontier molecular orbitals (HOMO and LUMO) from quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack. The LUMO is expected to be centered on the β-carbon of the enone system, making it the primary site for nucleophilic attack. The distribution of charges and the molecular electrostatic potential map further support the identification of reactive centers.
Computational methods can also be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. For example, the reaction with a nucleophile could be modeled to determine whether 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond is more favorable. Such studies on related α,β-unsaturated carbonyl compounds have shown that both pathways are possible, with the outcome often depending on the nature of the nucleophile and the reaction conditions.
| Reactive Site | Predicted Type of Reaction | Computational Evidence |
| β-Carbon (of enone) | Nucleophilic (Michael) Addition | High LUMO coefficient, positive electrostatic potential. |
| Carbonyl Carbon | Nucleophilic Addition | Positive charge, but less favorable than conjugate addition. |
| Carboxylic Acid | Deprotonation, Esterification | Acidity predictable from pKa calculations. |
| Aromatic Ring | Electrophilic Substitution | Reactivity influenced by the bromo and acyl substituents. |
Derivatives and Analogues of 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid: Synthesis and Research
Design Principles for Novel 4-(4-Bromophenyl)-4-oxobut-2-enoic acid Derivatives
The design of new derivatives based on the this compound structure is guided by established medicinal chemistry principles. The core idea is to utilize the inherent reactivity of the molecule's functional groups to introduce new pharmacophores or modify existing ones. The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor, which allows for the addition of various nucleophiles. The carboxylic acid and ketone functionalities provide handles for esterification, amidation, and cyclization reactions.
Furthermore, the bromophenyl moiety is a common starting point for cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships. The design often involves creating bioisosteres, where functional groups are replaced with others that have similar physical or chemical properties, to enhance desired characteristics while minimizing unwanted effects. For instance, the 1,2,4-oxadiazole (B8745197) ring is considered a valuable bioisostere in drug design. mdpi.com
Synthesis of Esters and Amides of this compound
The carboxylic acid group of this compound is a prime site for modification, leading to the synthesis of various esters and amides. These reactions are typically straightforward, involving standard organic chemistry transformations.
Esters: Esterification is commonly achieved by reacting the parent acid with an appropriate alcohol in the presence of an acid catalyst. For example, the synthesis of methyl hydrogen fumarate, an ester derivative, has been documented. bldpharm.com
Amides: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine, often activated by a coupling agent. A notable example is the synthesis of (Z)-4-((2-bromophenyl)amino)-4-oxobut-2-enoic acid. cymitquimica.comnih.gov Research has also been conducted on the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which have shown potential as inhibitors of human carbonic anhydrase isoenzymes. nih.gov
Modifications on the Bromophenyl Moiety of this compound
The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide range of structural diversity through various cross-coupling reactions. This allows for the synthesis of analogues with modified electronic and steric properties.
| Reaction Type | Reagents/Catalysts | Product Type |
| Suzuki Coupling | Boronic acids, Palladium catalyst | Biaryl derivatives |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Aryl-alkyne derivatives |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Aryl-amine derivatives |
| Cyanation | Cyanide source, Palladium or Nickel catalyst | Benzonitrile derivatives |
For instance, the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate has been achieved through the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. orgsyn.org The synthesis of N-(1-(4-bromophenyl)vinyl)acetamide from 1-(4-bromophenyl)ethanone oxime has also been reported. orgsyn.org Furthermore, various substituted 1,2,4-oxadiazoles have been synthesized using 4-bromophenyl derivatives as starting materials. mdpi.com
Modifications on the But-2-enoic Acid Moiety of this compound
The but-2-enoic acid portion of the molecule offers multiple sites for chemical modification, including the carbon-carbon double bond and the ketone carbonyl group.
Michael Addition: The α,β-unsaturated system readily undergoes Michael addition with various nucleophiles. For example, the addition of ethyl cyanoacetate (B8463686) to 3-(4-bromobenzoyl)acrylic acid has been shown to yield ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate. researchgate.net
Modifications at the Ketone: The ketone functionality can be targeted for various transformations. For instance, it can be reduced to a secondary alcohol or converted to other functional groups.
Cyclization Reactions: The but-2-enoic acid moiety can participate in cyclization reactions to form various heterocyclic systems. For example, the reaction of substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide (B108491) can lead to the formation of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which can then undergo intramolecular cyclization. chimicatechnoacta.ru
Heterocyclic Annulation Strategies Involving this compound
The reactive nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through annulation reactions. These strategies often involve multicomponent reactions where the butenoic acid derivative serves as a key building block.
Research has demonstrated the utility of 3-(4-bromobenzoyl)prop-2-enoic acid in synthesizing a variety of heterocycles. researchgate.netekb.eg For instance, its reaction with thiourea (B124793), ethyl cyanoacetate, malononitrile, and acetylacetone (B45752) can lead to the formation of pyridines and pyrimidines. researchgate.net The reaction with hydrazine (B178648) derivatives can yield pyridazinone structures. researchgate.net
A specific study details the synthesis of several heterocyclic compounds starting from 4-(4-bromophenyl)-4-oxo-but-2-enoic acid. researchgate.netekb.eg This includes the formation of pyridine, pyrimidine, phthalazinehydrazone, benzisoxazolone, phthalimide, and thiadiazole derivatives. ekb.eg The reaction with 2-amino-5-phthalimidomethyl-1,3,4-thiadiazole leads to an intermediate that can be further cyclized. researchgate.net
| Reagent | Resulting Heterocycle |
| Thiourea | Pyrimidine derivatives researchgate.net |
| Ethyl Cyanoacetate / Ammonium (B1175870) Acetate (B1210297) | Pyridine derivatives researchgate.net |
| Malononitrile | Pyridine derivatives researchgate.net |
| Hydrazine Hydrate | Pyridazinone derivatives researchgate.net |
| 2-amino-5-phthalimidomethyl-1,3,4-thiadiazole | Thiadiazole derivatives researchgate.net |
In Vitro Biological Activity Research of 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid and Its Derivatives
Cell-Free Biochemical Assays for 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Cell-free biochemical assays have been instrumental in elucidating the inhibitory potential of compounds related to this compound against various enzymes. These assays provide a direct measure of the compound's interaction with a purified enzyme in a controlled environment, free from cellular complexities.
Derivatives of 4-aryl-4-oxobut-2-enoic acid have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. For instance, studies have explored their activity against carbonic anhydrases (CAs), kynurenine-3-hydroxylase (KMO), and protein kinase B (PknB).
Carbonic Anhydrase Inhibition:
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmedchemexpress.com Novel 4-phenylbutenone derivatives containing a bromophenol moiety have demonstrated effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) with inhibition constants (Ki) in the picomolar range. nih.gov
Kynurenine-3-Monooxygenase (KMO) Inhibition:
Kynurenine-3-monooxygenase is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov Inhibition of KMO is a potential therapeutic strategy for neurodegenerative diseases as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid. nih.govnih.gov A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have been synthesized and identified as potent inhibitors of KMO. nih.gov
Protein Kinase B (PknB) Inhibition:
PknB is an essential serine/threonine protein kinase in Mycobacterium tuberculosis, playing a crucial role in cell division and growth. nih.govresearchgate.netnih.gov This makes it an attractive target for the development of new anti-mycobacterial agents. A high-throughput screen identified (E)-4-oxo-crotonic acid derivatives as inhibitors of PknB. Subsequent synthetic efforts led to the generation of potent ATP-competitive inhibitors with nanomolar efficacy in vitro. nih.gov
While direct inhibitory data for this compound is not extensively documented in these specific assays, the data from its close structural analogs strongly suggest its potential as a lead structure for the development of enzyme inhibitors. The table below summarizes the inhibitory activities of some related 4-oxobut-2-enoic acid derivatives.
| Derivative Class | Target Enzyme | Reported Activity | Reference |
| 4-Phenylbutenone Bromophenols | hCA I, hCA II | Ki in the picomolar range | nih.gov |
| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids | Kynurenine-3-Monooxygenase | Potent inhibitors | nih.gov |
| (E)-4-Oxo-crotonic acid derivatives | Protein Kinase B (PknB) | Nanomolar in vitro inhibition | nih.gov |
In Vitro Cellular Target Interaction Studies of this compound
Research on derivatives of this compound has demonstrated their ability to modulate cellular pathways and exert biological effects in various cell-based models.
Anti-inflammatory Activity:
A derivative of the target compound, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate, has been shown to possess significant anti-inflammatory properties. nih.gov In a study using RAW 264.7 macrophage cells, this derivative effectively attenuated inflammatory responses. It was observed to inhibit the NF-κB signaling pathway by reducing the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit. nih.gov
Antibacterial Activity:
The core scaffold of 4-oxobut-2-enoic acid has been utilized to synthesize novel heterocyclic compounds with expected antibacterial activities. documentsdelivered.com While specific data on the direct antibacterial action of this compound is limited, its derivatives have been designed with the aim of targeting bacterial cells. For instance, inhibitors of M. tuberculosis PknB have been shown to prevent the growth of the bacteria in an Alamar blue assay and within an intracellular infection model, albeit at micromolar concentrations. nih.gov
Anticancer Potential:
The inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, is a validated strategy in cancer therapy. medchemexpress.com Given that derivatives of 4-oxobut-2-enoic acid have shown potent inhibition of CAs, it is plausible that they could exert anticancer effects by targeting this enzyme in cancer cells.
The following table summarizes the observed in vitro cellular activities of derivatives of this compound.
| Derivative | Cell Line | Observed Effect | Reference |
| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate | RAW 264.7 | Inhibition of NF-κB signaling, reduced inflammatory response | nih.gov |
| PknB Inhibitors (related to 4-oxobut-2-enoic acid) | M. tuberculosis | Prevention of bacterial growth | nih.gov |
Mechanistic Investigations of In Vitro Biological Activities of this compound
Mechanistic studies aim to unravel the precise molecular mechanisms by which a compound exerts its biological effects. For derivatives of this compound, these investigations have focused on their interaction with specific signaling pathways and molecular targets.
The anti-inflammatory effects of ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate have been linked to the activation of the α7 nicotinic acetylcholine (B1216132) receptor (ɑ7nAchR). nih.gov This activation subsequently leads to the inhibition of the NF-κB signaling cascade, a key regulator of inflammatory gene expression. nih.gov
In the context of PknB inhibition, derivatives of (E)-4-oxo-crotonic acid have been shown to be ATP-competitive inhibitors. nih.gov This indicates that they bind to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its substrates and disrupting downstream signaling pathways essential for mycobacterial growth. nih.govresearchgate.net
Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which can be synthesized from 4-oxobut-2-enoic acid precursors, have demonstrated pronounced anti-inflammatory activity. chimicatechnoacta.ru Similarly, substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids have shown moderate anti-inflammatory, analgesic, and antimicrobial activities. researchgate.net The proposed mechanisms for these activities often involve the modulation of inflammatory mediators and interaction with microbial targets.
Exploration of this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. This compound serves as a versatile chemical probe, primarily as a starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. documentsdelivered.comresearchgate.netnih.gov
Its reactive α,β-unsaturated keto-acid framework allows for various chemical transformations, including Michael additions and cyclization reactions, to generate more complex molecular architectures. researchgate.net This has been exploited in the synthesis of pyridazines, pyrimidines, and other heterocyclic systems. researchgate.net
For example, the reaction of this compound with various nucleophiles has been employed to create novel compounds with expected antibacterial properties. documentsdelivered.com The synthesis of these derivatives is a crucial step in structure-activity relationship (SAR) studies, aiming to optimize the biological activity and pharmacokinetic properties of lead compounds. The utility of this compound in generating libraries of biologically active molecules underscores its importance as a chemical probe in drug discovery and chemical biology. nih.gov
Structure Activity Relationship Sar Studies of 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid Derivatives
Computational SAR Modeling for 4-(4-Bromophenyl)-4-oxobut-2-enoic acid Derivatives
Computational SAR modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, plays a pivotal role in modern drug discovery by predicting the biological activity of chemical compounds based on their physicochemical properties. nih.govnih.gov For derivatives of this compound, computational models can elucidate the key structural features that govern their activity.
While specific QSAR studies on this compound derivatives are not extensively documented in publicly available literature, the principles of such analyses can be applied to understand their behavior. A typical QSAR study would involve the generation of a dataset of analogues with their corresponding biological activities. For instance, in a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives studied as inhibitors of kynurenine-3-hydroxylase, the nature and position of the substituent on the aryl ring were found to be critical for inhibitory potency. nih.gov
A hypothetical QSAR model for these compounds would likely consider descriptors such as:
Electronic parameters: Hammett constants (σ) of the substituents on the phenyl ring to quantify their electron-withdrawing or -donating nature. The bromo group at the para-position, for example, is an electron-withdrawing group.
Steric parameters: Taft steric parameters (Es) or molar refractivity (MR) to model the influence of the size and shape of the substituents.
Hydrophobicity parameters: The partition coefficient (logP) to describe the lipophilicity of the molecules, which influences their ability to cross cell membranes.
By correlating these descriptors with biological activity (e.g., IC50 values), a mathematical model can be developed to predict the activity of novel, unsynthesized derivatives. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
Pharmacophore Elucidation from this compound Analogues
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov The elucidation of a pharmacophore model for this compound analogues can guide the design of new compounds with improved affinity and selectivity for a biological target. nih.govnih.govplos.orgmdpi.com
Based on the structure of this compound and its known biologically active analogues, a pharmacophore model could be hypothesized to include the following features:
A hydrogen bond acceptor: The carboxylic acid group is a prominent hydrogen bond acceptor and donor.
A hydrophobic/aromatic feature: The 4-bromophenyl ring provides a significant hydrophobic and aromatic region for interaction with the target protein.
An additional hydrogen bond acceptor: The keto group at the 4-position can also act as a hydrogen bond acceptor.
An electron-withdrawing feature: The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction.
The spatial arrangement of these features is crucial. By aligning a series of active analogues, a common pharmacophore hypothesis can be generated and then used to screen virtual compound libraries to identify novel scaffolds that match the pharmacophoric requirements.
Rational Design of this compound Derivatives Based on SAR
Rational drug design leverages the understanding of SAR and the three-dimensional structure of the biological target to design new molecules with desired properties. nih.govmdpi.comnih.gov The SAR data from studies on 4-aryl-4-oxobut-2-enoic acid derivatives provide a solid foundation for the rational design of new analogues. nih.govresearchgate.net
A key study on 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives as inhibitors of kynurenine-3-hydroxylase revealed important SAR insights that can be extrapolated to the 4-(4-bromophenyl) scaffold. nih.gov The inhibitory activity was found to be highly dependent on the substitution pattern of the aryl ring.
Table 1: SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acid Derivatives as Kynurenine-3-Hydroxylase Inhibitors nih.gov
| Compound | R | IC50 (nM) |
| 1 | H | 1000 |
| 2 | 4-F | 300 |
| 3 | 4-Cl | 150 |
| 4 | 4-Br | 120 |
| 5 | 3-F | 30 |
| 6 | 3-Cl | 20 |
| 7 | 3-Br | 25 |
| 8 | 3,4-diCl | 40 |
Effect of Phenyl Substitution: Unsubstituted phenyl (Compound 1) is a weak inhibitor.
Para-Substitution: Halogen substitution at the para-position (Compounds 2, 3, and 4) enhances potency, with the effect increasing with the size of the halogen (F < Cl < Br). This suggests that the 4-bromophenyl derivative is a potent inhibitor in this series.
Meta-Substitution: Moving the halogen to the meta-position (Compounds 5, 6, and 7) results in a significant increase in potency compared to the para-isomers. The 3-chloro and 3-bromo derivatives are the most potent in this series.
Di-Substitution: Di-substitution with chloro groups at the 3 and 4 positions (Compound 8) is also favorable, though slightly less potent than the single meta-substituted compounds.
Based on these findings, a rational design strategy for novel derivatives of this compound would involve exploring modifications at the meta-position of the bromophenyl ring. Introducing small, electron-withdrawing groups at the 3-position could potentially lead to compounds with enhanced inhibitory activity. Furthermore, modifications of the enoic acid backbone, such as the introduction of different functional groups at the 2-position, could be explored to optimize interactions with the target enzyme.
Advanced Materials Science Applications Research for 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid
Polymer Chemistry: Incorporation of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid into Polymer Architectures
The presence of a polymerizable double bond in the butenoic acid chain and the functionalizable bromophenyl group allows for the incorporation of this compound into various polymer architectures. Researchers are exploring its use as a functional monomer in polymerization reactions.
One potential route for polymerization is through the α,β-unsaturated carbonyl system, which can undergo radical polymerization. For instance, studies on similar ring-substituted phenylcyanoacrylates have demonstrated their ability to be copolymerized with monomers like styrene (B11656) using radical initiators. researchgate.net This suggests that this compound could be copolymerized to introduce specific functionalities into the resulting polymer chain.
The bromine atom on the phenyl ring offers a site for post-polymerization modification. Techniques like the Ullman coupling reaction could be employed to introduce new functional groups, such as amines, by converting the carbon-bromine bond to a carbon-nitrogen bond. mdpi.com This approach allows for the synthesis of nitrogen-decorated polymers with potentially enhanced thermal stability and specific surface properties for applications like gas capture. mdpi.com
Table 1: Potential Polymerization Strategies and Functionalization
| Polymerization Method | Monomer Type | Potential Functionality Introduced | Post-Polymerization Modification |
| Radical Copolymerization | Functional Monomer | Pendant carboxylic acid and bromophenyl groups | Suzuki or Ullman coupling at the C-Br bond |
| Polycondensation | Difunctional Monomer (if modified) | Ester or amide linkages in the polymer backbone | Not directly applicable without modification |
Research into the copolymerization of halogenated phenylacrylates has shown that the composition of the resulting copolymers can be controlled by the monomer feed ratio, and the conversion can be kept low to minimize compositional drift. researchgate.net While specific data for this compound is not yet prevalent, the principles derived from similar structures are guiding current research efforts.
Supramolecular Chemistry: Self-Assembly of this compound Derivatives
The field of supramolecular chemistry investigates the non-covalent interactions that govern the self-assembly of molecules into well-defined, higher-order structures. This compound, as a derivative of chalcone (B49325), possesses several features that make it an excellent candidate for supramolecular studies. Chalcones are known to form interesting supramolecular structures driven by various intermolecular interactions. researchgate.net
The key structural elements influencing self-assembly include:
Carboxylic Acid Group: Capable of forming strong hydrogen bonds, leading to dimers or catemeric chains.
Carbonyl Group: Acts as a hydrogen bond acceptor.
Bromophenyl Group: Can participate in halogen bonding and π-π stacking interactions.
α,β-Unsaturated System: Can also engage in π-π stacking.
The interplay of these interactions can lead to the formation of complex and predictable crystalline structures. The study of the supramolecular arrangement of chalcone derivatives using techniques like Hirshfeld surface analysis helps in understanding their mechanism of action in various applications. researchgate.net The formation of specific supramolecular complexes, such as those involving thiourea (B124793) and chloride, has been shown to be catalytically relevant in certain reactions. acs.org
Table 2: Intermolecular Interactions in the Self-Assembly of this compound
| Interacting Group | Type of Interaction | Potential Supramolecular Motif |
| Carboxylic Acid | Hydrogen Bonding (O-H···O) | Dimer, Catemer |
| Carbonyl Group | Hydrogen Bonding (C=O···H) | Chain, Sheet |
| Bromophenyl Group | Halogen Bonding (C-Br···O/N), π-π Stacking | Layered Structure, Herringbone Packing |
| Alkene Group | π-π Stacking | Offset or Face-to-Face Stacking |
The ability to predict and control these non-covalent interactions is crucial for the rational design of functional materials with desired properties, a field known as crystal engineering.
Optoelectronic Materials: Potential Role of this compound
Chalcone derivatives are being extensively investigated for their promising nonlinear optical (NLO) properties, which are essential for applications in optoelectronics, such as optical switching and data storage. researchgate.netdntb.gov.ua The core structure of this compound, featuring a donor-π-acceptor system, is a key determinant of its potential NLO activity.
The electron-withdrawing carbonyl group and the electron-donating (via resonance) or withdrawing (via induction) bromophenyl group, connected by a π-conjugated bridge, can give rise to a significant molecular hyperpolarizability. The bromine atom itself can influence the electronic properties and the crystal packing, which in turn affects the bulk NLO response of the material. dntb.gov.ua
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the chemical reactivity and optical properties of chalcone derivatives. researchgate.net These calculations help in understanding the structure-property relationships and in designing new molecules with enhanced NLO characteristics. The synthesis of related compounds, such as β-silylenones, highlights the interest in developing novel materials with unique physicochemical properties for applications in materials science. acs.org
Catalysis Research: this compound as a Precursor for Catalysts
While this compound itself is not typically a catalyst, its structure makes it a valuable precursor for the synthesis of various catalytic systems. The carboxylic acid functionality can coordinate to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes. The bromophenyl group provides a reactive handle for further functionalization.
The synthesis of chalcone scaffolds can be achieved through catalytic methods, such as the Claisen-Schmidt condensation using acid or base catalysts. nih.gov More advanced methods involve the use of heterogeneous solid acid catalysts or nickel-catalyzed C-H arylation and alkylation of aldehydes for modular chalcone assembly. acs.orgnih.gov
The α,β-unsaturated keto group present in chalcones is a reactive moiety that can participate in various chemical transformations. researchgate.net Furthermore, the bromine atom can be a site for cross-coupling reactions, such as the Suzuki coupling, to introduce new organic fragments. acs.org This versatility allows for the design of complex ligands that can be used to prepare catalysts for a wide range of organic transformations. For instance, derivatives of this compound could potentially be used to synthesize pyrrolidines through rhodium(II)-catalyzed reactions. acs.org
The Hell-Volhard-Zelinskii reaction allows for the α-bromination of carboxylic acids, which can then be converted to α-amino acids, demonstrating the utility of such brominated compounds as synthetic intermediates. libretexts.orglibretexts.org Additionally, decarboxylative halogenation presents a method to convert carboxylic acids into organic halides, which are valuable building blocks in synthesis. acs.orgnih.gov
Future Research Directions and Unexplored Avenues for 4 4 Bromophenyl 4 Oxobut 2 Enoic Acid
Emerging Synthetic Methodologies for 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Traditional synthesis of this compound and its derivatives often relies on conventional methods like the Claisen-Schmidt condensation, which may involve harsh reaction conditions and the use of hazardous solvents. propulsiontechjournal.com Future research is geared towards the development of more sustainable and efficient synthetic strategies.
Green Synthesis Approaches: The principles of green chemistry are increasingly being applied to the synthesis of chalcones and related enoic acids. propulsiontechjournal.com Future methodologies for preparing this compound are likely to focus on:
Solvent-free reactions: Techniques like grinding have proven successful in the synthesis of chalcone (B49325) derivatives, offering a rapid and environmentally friendly alternative to solvent-based methods. gkyj-aes-20963246.comresearchgate.net This approach minimizes waste and can lead to higher yields in shorter reaction times. gkyj-aes-20963246.com
Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating methods. nih.gov This technique is a promising avenue for the efficient production of this compound.
Use of green solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as glycerine, is another key area of future research. propulsiontechjournal.com
Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a rapidly growing field in organic synthesis. rsc.orgnih.gov Ball milling, a common mechanochemical technique, offers a solvent-free method for a variety of organic transformations, including carbon-carbon bond formation. nih.govsemanticscholar.org The application of mechanochemistry to the synthesis of this compound could provide a highly efficient, scalable, and sustainable manufacturing process. nih.gov
Advanced Spectroscopic and Imaging Techniques for this compound
A thorough understanding of the structure and properties of this compound is crucial for its application. While standard techniques like NMR and IR spectroscopy are routinely used, future research will likely employ more advanced methods for a deeper analysis.
Advanced Mass Spectrometry: The presence of a bromine atom in this compound provides a distinct isotopic signature in mass spectrometry. The two stable isotopes of bromine, 79Br and 81Br, exist in an approximate 1:1 ratio, resulting in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak. nih.govlibretexts.orgyoutube.com Advanced mass spectrometry techniques that can be explored include:
High-resolution mass spectrometry (HRMS): To determine the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS): To elucidate fragmentation pathways and aid in structural confirmation.
Liquid chromatography-mass spectrometry (LC-MS) with in-source fragmentation: This method has been shown to be effective for the selective detection of unknown organobromine compounds and could be adapted for sensitive quantification of this compound and its metabolites in complex matrices. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure. For this compound and its derivatives, X-ray crystallography can provide precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding its solid-state packing and for rational drug design. researchgate.net
Advanced Imaging Techniques: While not yet reported for this specific compound, advanced imaging techniques could provide valuable insights at the nanoscale. Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be employed to visualize self-assembled monolayers or other supramolecular structures formed by this compound on various surfaces. This would be particularly relevant for its application in materials science.
New Frontiers in Computational Chemical Research of this compound
Computational chemistry offers a powerful means to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. nih.gov For this compound, future computational research is expected to focus on several key areas.
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure and properties of organic molecules. acs.org For this compound, DFT studies can be used to:
Predict spectroscopic data: Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental data. nih.gov
Analyze electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's reactivity and potential for charge transfer interactions. acs.orgnih.gov
Investigate nonlinear optical (NLO) properties: Chalcone derivatives have shown potential as NLO materials, and DFT calculations can predict the hyperpolarizability of this compound to assess its suitability for such applications. acs.org
Molecular Docking Studies: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov Given the interest in the biological activities of similar compounds, molecular docking studies will be crucial to:
Identify potential biological targets: Docking simulations can be performed against a panel of enzymes and receptors to identify those with which this compound is likely to interact. plos.orgresearchgate.net
Elucidate binding modes: These studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
Guide the design of more potent analogs: By understanding the structure-activity relationship, new derivatives with improved binding affinity and selectivity can be designed. researchgate.net
Table 1: Potential Computational Research Areas for this compound
| Research Area | Computational Method | Potential Insights |
| Electronic Properties | Density Functional Theory (DFT) | HOMO-LUMO gap, reactivity, NLO properties |
| Structural Analysis | DFT, Molecular Mechanics | Conformational analysis, spectroscopic data prediction |
| Biological Activity | Molecular Docking | Identification of protein targets, binding mode analysis |
| Drug Development | QSAR, ADMET Prediction | Structure-activity relationships, pharmacokinetic properties |
Interdisciplinary Research Integrating this compound
The versatile structure of this compound makes it a prime candidate for integration into various fields of research, bridging chemistry with biology, medicine, and materials science.
Medicinal Chemistry: The core structure of this compound is found in compounds with a wide range of biological activities. Future interdisciplinary research will likely explore its potential as:
An anticancer agent: Derivatives of bromophenyl-containing heterocycles have shown promising cytotoxic activity against various cancer cell lines. nih.govrsc.org The enoic acid moiety is also present in inhibitors of enzymes involved in cancer progression. nih.govnih.gov
An antimicrobial agent: The quinoline (B57606) and oxadiazole heterocycles, which can be synthesized from this scaffold, are known to possess antimicrobial properties. nih.govrsc.org Research into new derivatives could lead to the development of novel antibiotics.
A neuroprotective agent: 4-Aryl-4-oxobut-2-enoic acid derivatives have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov
Materials Science: The ability of this compound to participate in various chemical reactions and intermolecular interactions makes it an attractive building block for new materials. Future research in this area could focus on:
Supramolecular chemistry: The carboxylic acid group can form strong hydrogen bonds, enabling the construction of well-defined supramolecular assemblies such as tapes, sheets, and frameworks. nih.gov The bromophenyl group can also participate in halogen bonding, providing an additional tool for crystal engineering.
Polymer chemistry: The enoic acid can be polymerized or incorporated into polymer backbones to create functional materials with specific optical or electronic properties.
Nanomaterials: Carboxylic acid-functionalized molecules are often used to modify the surface of nanoparticles, and this compound could be used to functionalize materials like zinc oxide or titanium dioxide for applications in photocatalysis or solar energy conversion. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 4-(4-bromophenyl)-4-oxobut-2-enoic acid, and how do reaction conditions influence yield?
Methodological Answer: Two primary routes are documented:
- Route 1: Ethanol-mediated esterification of 3-(4-bromobenzoyl)propionic acid yields the ethyl ester derivative (99% yield) under reflux conditions .
- Route 2: Use of diazoacetic acid ethyl ester via a coupling reaction achieves a lower yield (74%), likely due to intermediate instability under acidic conditions .
Optimization strategies include temperature control, solvent selection (e.g., THF for stability), and catalytic additives to suppress side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- 1H NMR (400 MHz, DMSO-d6): Key peaks include δ 13.18 (s, 1H, COOH), 7.97–7.95 (m, aromatic H), and 6.97 (d, J = 15.6 Hz, α,β-unsaturated H) .
- HRMS : Confirms molecular ion [M+H] at m/z 252.9489 (calculated 253.9500 for C10H6BrO3) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and conjugated C=C bonds at ~1600 cm⁻¹ .
Q. What are the solubility properties of this compound, and how do they affect purification?
Methodological Answer: The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and mixtures like isopropyl alcohol:acetone (4:3 v/v), which optimizes recrystallization . Solubility data (Table 1, ) guide solvent selection for column chromatography or titration-based purification.
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, such as enzyme inhibition?
Methodological Answer:
- The bromophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., PknB kinase), while the α,β-unsaturated ketone enables covalent binding via Michael addition .
- Fluorine substitution at the para-position (as in 4-(4-fluorophenyl) analogs) reduces steric hindrance, improving binding affinity to COX-2 by 1.5-fold compared to bromine .
- Structure-activity relationship (SAR) studies require molecular docking simulations and kinetic assays (e.g., IC50 determination) .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?
Methodological Answer:
- Yield Discrepancies: Compare reaction conditions (e.g., Route 1 uses ethanol vs. Route 2’s diazo intermediates) . Side reactions (e.g., hydrolysis of diazo compounds) may lower yields.
- Analytical Variability: Standardize solvent systems (e.g., isopropyl alcohol:acetone 4:3 for titration) to reduce measurement errors . Cross-validate NMR and HRMS data with independent synthetic batches .
Q. What methodologies are used to synthesize biologically active derivatives, such as pyrazoline hybrids?
Methodological Answer:
- General Procedure G (from ): React this compound with hydrazine derivatives in THF/HCl to form pyrazoline hybrids (e.g., compound 58, 65.6% yield).
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties for enhanced antimicrobial activity .
- Purification : Use gradient chromatography (DCM/MeOH 0–10%) and validate purity via HPLC (≥95%) .
Q. How can non-aqueous potentiometric titration be optimized for quantifying this compound?
Methodological Answer:
- Solvent System : A 4:3 isopropyl alcohol:acetone ratio minimizes titration error, achieving a confidence interval of 94.23 ± 0.69% for mass fraction determination .
- Detection Limit : 0.002 mol/dm³, validated via serial dilution experiments .
- Metrological Validation : Follow GOST R 8.736-2011 for repeatability and reproducibility testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
